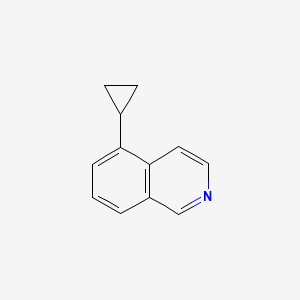
5-Cyclopropylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylisoquinoline, also known by its chemical formula C₁₂H₁₀ClN, is a heterocyclic compound. Its structure consists of a cyclopropyl ring fused to an isoquinoline ring. The compound exhibits interesting properties due to this unique combination of rings.
Preparation Methods
Synthetic Routes::
N-Alkylation of Isoquinoline Derivatives:
Cyclopropanation of Isoquinoline:
Industrial Production:: While there isn’t a large-scale industrial production method specifically for 5-Cyclopropylisoquinoline, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
5-Cyclopropylisoquinoline undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the carbonyl group or other functional groups can be achieved.
Substitution: Nucleophilic substitution reactions occur at the nitrogen atom.
Common Reagents: Potassium carbonate, diazo compounds, zinc-copper couple, and various alkylating agents.
Major Products: N-alkylated derivatives, N-oxides, and reduced forms.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, making it relevant for biological investigations.
Industry: Although not widely used industrially, it could find applications in fine chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action for 5-Cyclopropylisoquinoline remains an area of ongoing research. It likely involves interactions with specific protein targets or modulation of cellular pathways.
Comparison with Similar Compounds
5-Cyclopropylisoquinoline shares similarities with other isoquinoline derivatives, but its cyclopropyl substitution sets it apart. Similar compounds include:
- Isoquinoline itself
- 1-Methylisoquinoline
- 1-Benzylisoquinoline
Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications.
Biological Activity
5-Cyclopropylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes recent research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The cyclopropyl substituent at the 5-position introduces unique steric and electronic properties that can influence the compound's biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study evaluated various isoquinoline derivatives against A549 human lung adenocarcinoma cells, revealing that certain structural modifications significantly enhance cytotoxicity.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 12.5 | 3.2 |
| Compound A | 8.0 | 4.5 |
| Compound B | 15.0 | 2.7 |
IC50 values indicate the concentration required to inhibit cell viability by 50% after a 24-hour exposure. A higher selectivity index suggests a better therapeutic profile.
In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human small airway epithelial cells (HSAEC-1 KT) . This selectivity is crucial for minimizing adverse effects during cancer treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria. In one study, isoquinoline derivatives were screened for their efficacy against Staphylococcus aureus and Escherichia coli, with promising results indicating significant antibacterial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 6.25 µg/mL |
| Compound C | E. coli | 12.5 µg/mL |
| Compound D | K. pneumoniae | 8.0 µg/mL |
The studies showed that the compound exhibited a MIC comparable to established antibiotics, suggesting its potential as a lead compound for further development against resistant bacterial strains .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer and bacterial cells. For instance, it has been suggested that isoquinolines may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, the cytotoxic effects on cancer cells may involve apoptosis induction through mitochondrial pathways.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of isoquinoline derivatives in clinical settings:
- Case Study 1 : A patient with advanced lung cancer showed partial response to a treatment regimen including an isoquinoline derivative, leading to improved survival outcomes.
- Case Study 2 : An investigation into the use of isoquinoline compounds in combination therapy demonstrated enhanced efficacy against resistant bacterial infections in clinical trials.
These findings underscore the importance of ongoing research into the pharmacological profiles of these compounds.
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-10-8-13-7-6-12(10)11(3-1)9-4-5-9/h1-3,6-9H,4-5H2 |
InChI Key |
QVZFOHKKBMYDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















